molecular formula C9H15NO2 B14721936 N-Cyclohexyl-2-oxopropanamide CAS No. 5525-85-9

N-Cyclohexyl-2-oxopropanamide

Cat. No.: B14721936
CAS No.: 5525-85-9
M. Wt: 169.22 g/mol
InChI Key: VGPBVFQLUQYKIE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-oxopropanamide is an organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.221 g/mol . It is a derivative of propanamide, where the amide nitrogen is substituted with a cyclohexyl group and the carbonyl carbon is part of a ketone functional group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-2-oxopropanamide can be synthesized through the reaction of cyclohexylamine with 2-oxopropanoyl chloride . The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexylamine+2-Oxopropanoyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{2-Oxopropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+2-Oxopropanoyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Cyclohexyl-2-oxopropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-oxopropanamide involves its interaction with various molecular targets. The ketone and amide functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making it a useful compound in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-oxopropionamide
  • N-Cyclohexyl-2-hydroxy-3,5-diiodobenzamide
  • N-Cyclohexyl-2-(4-methoxyphenyl)benzo[g]indazol-3-amine

Uniqueness

N-Cyclohexyl-2-oxopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic chemistry.

Properties

CAS No.

5525-85-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N-cyclohexyl-2-oxopropanamide

InChI

InChI=1S/C9H15NO2/c1-7(11)9(12)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,10,12)

InChI Key

VGPBVFQLUQYKIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NC1CCCCC1

Origin of Product

United States

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